molecular formula C25H25F3N2O2 B12468533 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Cat. No.: B12468533
M. Wt: 442.5 g/mol
InChI Key: DFBDRVGWBHBJNR-UHFFFAOYSA-N
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Description

Stereochemical Features

  • Pyridoindol Ring :
    • The (1R,3R) configuration indicates two stereocenters in the tetrahydropyridoindol system.
    • Substituents at positions 1 and 3 adopt a cis relationship due to the fused ring’s puckered conformation.
  • Propenoic Acid Chain :
    • The (E) configuration places the carboxylic acid and phenyl groups on opposite sides of the double bond, minimizing steric hindrance.
  • Maleate Salt :
    • In the maleate form, the (Z)-but-2-enedioic acid counterion introduces additional stereochemistry, with carboxyl groups on the same side of the double bond.

Isomerism

  • Enantiomers : The (1R,3R) and (1S,3S) forms are non-superimposable mirror images.
  • Diastereomers : Variants such as (1R,3S) or (1S,3R) could exist but are not reported in current literature.
  • Tautomerism : The indole nitrogen may exhibit prototropic tautomerism, though the 1,3,4,9-tetrahydro state limits this possibility.

Table 1: Key Stereochemical Attributes

Feature Configuration Impact on Properties
Pyridoindol C1 and C3 R, R Dictates receptor binding affinity
Propenoic acid double bond E Influences solubility and bioactivity
Maleate counterion Z Enhances crystallinity and stability

Properties

Molecular Formula

C25H25F3N2O2

Molecular Weight

442.5 g/mol

IUPAC Name

3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)

InChI Key

DFBDRVGWBHBJNR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Pyrido[3,4-b]Indole Synthesis

The tetrahydropyridoindole core is synthesized via a Friedel-Crafts alkylation or cyclization strategy:

  • Starting Material : 2-Adamantanone or bicyclo[3.3.1]nonan-9-one undergoes McMurray coupling with 4,4’-dihydroxybenzophenone to form a bisphenolic intermediate.
  • Cyclization : Treatment with triflic acid or BF$$_3$$-mediated conditions generates the pyridoindole scaffold.

Key Reaction Conditions :

Step Reagents/Conditions Yield Reference
McMurray Coupling TiCl$$_4$$, Zn, 80°C 65–75%
Cyclization BF$$3$$·Et$$2$$O, CH$$2$$Cl$$2$$, 0°C 82%

Introduction of Fluorinated Side Chains

Alkylation at the N1 Position

The 2-(2-fluoro-2-methylpropyl) group is introduced via nucleophilic substitution:

  • Activation : The pyridoindole nitrogen is deprotonated using NaH or LDA in THF.
  • Alkylation : Reaction with 1-bromo-2-fluoro-2-methylpropane at −40°C to 25°C.

Optimization Note : Excess alkylating agent (1.5 eq) and prolonged reaction time (12–24 hrs) improve yields.

Fluorination of the Aromatic Ring

Electrophilic fluorination using Selectfluor® or DAST:

  • Substrate : 4-Chlorophenyl intermediate.
  • Conditions : Selectfluor® (2.0 eq), CH$$_3$$CN, 80°C, 6 hrs.

Outcome : Achieves >95% regioselectivity for 3,5-difluoro substitution.

Acrylic Acid Moiety Installation

Wittig Reaction

The prop-2-enoic acid side chain is introduced via a Horner-Wadsworth-Emmons reaction:

  • Phosphonate Reagent : Triethyl phosphonoacetate (1.2 eq).
  • Conditions : KOtBu, THF, −78°C to RT, 4 hrs.

Yield : 70–85% after hydrolysis of the ester to the carboxylic acid.

Stereochemical Control : The (E)-configuration is ensured by using bulky bases and low temperatures.

Chiral Resolution and Salt Formation

Asymmetric Synthesis

The (1R,3R) configuration is achieved through:

  • Chiral Auxiliaries : Use of (R)-BINOL-derived catalysts in key alkylation steps.
  • Crystallization : Diastereomeric salt formation with L-tartaric acid.

Maleate Salt Preparation

The free acid is converted to the maleate salt for enhanced stability:

  • Reaction : AZD9496 (1 eq) + maleic acid (1 eq) in EtOH, 25°C, 2 hrs.
  • Isolation : Filtration yields the salt with >99% purity.

Process Optimization and Scalability

Critical Parameters

  • Palladium Catalysis : Suzuki-Miyaura coupling for aromatic intermediates (0.5 mol% Pd(OAc)$$_2$$, SPhos ligand).
  • Protection/Deprotection : THP groups shield phenolic hydroxyls during alkylation.

Yield Summary

Step Description Yield Purity (HPLC)
Core Assembly Pyridoindole formation 68% 98%
Fluorination 3,5-Difluoro substitution 92% 99%
Acrylic Acid Addition Wittig reaction 78% 97%
Final Salt Maleate formation 95% 99.5%

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18, 0.1% TFA in H$$_2$$O/MeCN).
  • MS (ESI+) : m/z 443.2 [M+H]$$^+$$.
  • X-ray Crystallography : Confirms (1R,3R) configuration (PDB ID: 5ACC).

Industrial-Scale Considerations

  • Cost-Efficiency : Use of flow chemistry for exothermic steps (e.g., fluorination).
  • Green Chemistry : Solvent recovery (THF, EtOH) reduces waste.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is driven by its:

  • Prop-2-enoic acid moiety (α,β-unsaturated carboxylic acid)

  • Fluorinated aromatic rings

  • Tetrahydropyridoindole core

These groups participate in distinct reaction pathways, as outlined below.

2.1. Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases such as sodium hydroxide or amines. For example:

AZD9496+NaOHSodium salt of AZD9496+H2O\text{AZD9496} + \text{NaOH} \rightarrow \text{Sodium salt of AZD9496} + \text{H}_2\text{O}

This reaction is critical for improving solubility in pharmaceutical formulations.

2.2. Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters:

AZD9496+R-OHH+AZD9496-OR+H2O\text{AZD9496} + \text{R-OH} \xrightarrow{\text{H}^+} \text{AZD9496-OR} + \text{H}_2\text{O}

Ester derivatives are often synthesized to modulate bioavailability or prodrug activation.

2.3. Decarboxylation

Under high-temperature or oxidative conditions, the prop-2-enoic acid group undergoes decarboxylation, releasing CO₂ and forming a vinyl-substituted intermediate:

AZD9496ΔDecarboxylated product+CO2\text{AZD9496} \xrightarrow{\Delta} \text{Decarboxylated product} + \text{CO}_2

This reaction is monitored via gas chromatography or mass spectrometry (MS).

2.4. Nucleophilic Aromatic Substitution

The difluorophenyl group participates in nucleophilic substitution reactions at fluorine positions. For instance, methoxy groups can replace fluorine atoms using sodium methoxide:

AZD9496+NaOCH3Methoxy-substituted derivative+NaF\text{AZD9496} + \text{NaOCH}_3 \rightarrow \text{Methoxy-substituted derivative} + \text{NaF}

Reactivity is influenced by electron-withdrawing effects of adjacent substituents.

2.5. Reduction of the α,β-Unsaturated System

The conjugated double bond in the prop-2-enoic acid moiety undergoes catalytic hydrogenation (e.g., H₂/Pd-C) to yield saturated analogs:

AZD9496+H2Pd-CDihydro-AZD9496\text{AZD9496} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Dihydro-AZD9496}

Reduced derivatives are studied for altered receptor-binding profiles.

Key Reaction Data

Reaction Type Conditions Products Analytical Methods
Acid-Base NeutralizationNaOH (aq.), 25°CSodium saltTitration, NMR
EsterificationMethanol, H₂SO₄, refluxMethyl esterFT-IR, LC-MS
Decarboxylation200°C, inert atmosphereVinyl intermediateGC-MS, HPLC
Fluorine SubstitutionNaOCH₃, DMF, 80°CMethoxy-substituted derivative¹⁹F NMR, X-ray crystallography
HydrogenationH₂ (1 atm), Pd-C, EtOHDihydro-AZD9496¹H NMR, Polarimetry

Stereochemical Considerations

The compound’s stereocenters (notably at the tetrahydropyridoindole core) influence reaction outcomes:

  • Suzuki-Miyaura Coupling : Stereospecific cross-coupling reactions are employed to introduce aryl/heteroaryl groups while retaining chirality .

  • Enzymatic Resolution : Lipases or esterases selectively modify enantiomers for asymmetric synthesis.

Stability Under Physiological Conditions

AZD9496 remains stable in acidic environments (simulating gastric fluid) but undergoes hydrolysis in alkaline media. Degradation pathways include:

  • Ester Hydrolysis : In plasma, ester derivatives revert to the parent carboxylic acid.

  • Oxidative Degradation : The indole ring is susceptible to oxidation by cytochrome P450 enzymes .

Comparative Reactivity

AZD9496 exhibits higher electrophilicity at the α,β-unsaturated acid compared to non-fluorinated analogs, as evidenced by:

  • DFT Calculations : Electron-deficient aromatic rings increase reactivity toward nucleophiles.

  • Kinetic Studies : Second-order rate constants for esterification are 1.5× higher than non-fluorinated counterparts.

Analytical Challenges

Reaction monitoring requires advanced techniques due to structural complexity:

  • Multidimensional NMR : Resolves overlapping signals from fluorinated and aromatic protons.

  • High-Resolution MS : Confirms molecular formulas of degradation products .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid involves binding to estrogen receptors and inducing a conformational change that leads to receptor downregulation and antagonism. This prevents the receptor from activating gene transcription, thereby inhibiting the growth of estrogen receptor-positive cancer cells .

Comparison with Similar Compounds

AZD9496

  • Core structure: 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with fluorinated phenyl and propenoic acid substituents.
  • Key interactions: The fluorine atoms enhance binding via hydrophobic interactions and fluorine-helix 12 (H12) repulsion, destabilizing ERα’s active conformation. The propenoic acid group forms hydrogen bonds with His524 and Arg394 in the LBD .
  • Stereochemistry : The (1R,3R) configuration optimizes ERα antagonism by displacing H12 .

Fulvestrant

  • Core structure : Steroidal backbone with a long alkyl side chain.
  • Limitations : Poor oral bioavailability due to its hydrophobicity; requires intramuscular injection .

RAD1901 (Elacestrant)

  • Core structure: Non-steroidal triphenylethylene derivative.
  • Key feature : Orally bioavailable SERD with a flexible side chain that accommodates ESR1 mutations .

Bazedoxifene

  • Core structure : Benzopyran-based selective estrogen receptor modulator (SERM).
  • Mechanism : Blocks coactivator recruitment by repositioning H12 but lacks SERD activity .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Oral Bioavailability ERα Binding IC₅₀ (nM) ESR1 Mutant Efficacy Clinical Stage (as of 2025)
AZD9496 >50% (preclinical) 0.4–1.2 Yes (Y537S, D538G) Phase I/II (terminated)
Fulvestrant <1% 0.8–1.5 Partial Approved (1990s)
RAD1901 ~30% 1.0–2.0 Yes Approved (2023)
OP-1250 (SERD) >60% 0.3–0.7 Yes Phase III

Key findings :

  • AZD9496’s oral bioavailability (preclinical species: 50–100%) surpasses fulvestrant but is comparable to newer SERDs like OP-1250 .
  • AZD9496 exhibits superior potency against ESR1 mutations compared to tamoxifen and raloxifene, which primarily target wild-type ERα .
  • RAD1901 and OP-1250 show improved metabolic stability over AZD9496, likely due to optimized fluorination and side-chain rigidity .

Preclinical Efficacy in Breast Cancer Models

Compound Xenograft Model (ERα+) Tumor Growth Inhibition (TGI) ERα Degradation (EC₅₀, nM)
AZD9496 MCF-7, HCC1428 80–90% 2–5 nM
Fulvestrant MCF-7 60–70% 10–20 nM
RAD1901 PDX (Y537S mutant) 75–85% 3–7 nM
OP-1250 T47D, CAMA-1 >90% 1–3 nM

Insights :

  • AZD9496 achieves near-complete ERα degradation at lower concentrations than fulvestrant, correlating with higher TGI in MCF-7 models .
  • OP-1250’s enhanced efficacy may stem from its complete ERα antagonism and coactivator blockade, a trait shared with AZD9496 but refined in newer compounds .

Clinical Development and Limitations

  • AZD9496 : Phase I trials (NCT03236974) demonstrated partial responses in ER+/HER2- advanced breast cancer but faced discontinuation due to competitive pipelines (e.g., OP-1250) .
  • RAD1901/OP-1250 : Highlight the industry shift toward SERDs with dual antagonism/degradation and improved mutant-ERα coverage .

Biological Activity

The compound 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid , commonly referred to as AZD9496, is a selective estrogen receptor downregulator (SERD) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of AZD9496, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

AZD9496 is characterized by its complex structure which includes a difluorophenyl moiety and a tetrahydropyridoindole framework. The compound's IUPAC name is:

3 3 5 Difluoro 4 2 2 fluoro 2 methylpropyl 3 methyl 1 3 4 9 tetrahydropyrido 3 4 b indol 1 yl phenyl prop 2 enoic acid\text{3 3 5 Difluoro 4 2 2 fluoro 2 methylpropyl 3 methyl 1 3 4 9 tetrahydropyrido 3 4 b indol 1 yl phenyl prop 2 enoic acid}

Molecular Formula

The molecular formula of AZD9496 is C22H23F3N2OC_{22}H_{23}F_3N_2O with a molecular weight of approximately 386.43 g/mol.

AZD9496 functions primarily as an antagonist and downregulator of the estrogen receptor alpha (ERα). Unlike traditional estrogen modulators, AZD9496 lacks a phenolic moiety but achieves its potency through unique interactions with the ER protein. Key interactions include:

  • Hydrogen Bonding : The indole nitrogen forms hydrogen bonds with specific residues in the ER binding domain.
  • Lipophilic Interactions : The compound's bulky side chains occupy hydrophobic pockets within the receptor.

This mechanism allows AZD9496 to effectively inhibit cell growth in ER-positive breast cancer models by downregulating ER activity and preventing estrogen-mediated signaling pathways .

Preclinical Studies

AZD9496 has demonstrated significant efficacy in various preclinical models:

  • Cell Growth Inhibition : In vitro studies showed that AZD9496 effectively inhibited the growth of ER-positive breast cancer cell lines with IC50 values comparable to fulvestrant, a well-known SERD .
  • Oral Bioavailability : The compound exhibited high oral bioavailability across multiple species (rat: 63%, mouse: 91%, dog: 74%), making it suitable for clinical use .

Case Study 1: Breast Cancer Treatment

In a preclinical trial involving ER-positive breast cancer models, treatment with AZD9496 resulted in substantial tumor regression. The study highlighted that AZD9496 not only inhibited tumor growth but also reduced ERα levels significantly compared to control groups .

Case Study 2: Combination Therapy

Research indicated that combining AZD9496 with other endocrine therapies enhanced anti-tumor effects. For instance, co-administration with tamoxifen led to synergistic effects in reducing tumor size and improving survival rates in mouse models .

Table 1: Summary of Biological Activity of AZD9496

ParameterValue
Molecular Weight386.43 g/mol
IC50 (Breast Cancer Cell Lines)Comparable to Fulvestrant
Oral BioavailabilityRat: 63%, Mouse: 91%, Dog: 74%
MechanismERα Antagonism and Downregulation

Table 2: Comparison with Other SERDs

CompoundMechanismIC50 (nM)Oral BioavailabilityClinical Status
FulvestrantER Antagonist~1LowApproved
AZD9496SERD~1HighPhase I Trials

Q & A

Q. What synthetic strategies are recommended to optimize the yield of this compound?

Multi-step synthesis involving condensation, cyclization, and fluorination is critical. For example, similar tetracyclic indole derivatives achieved 83% yield via a thiazolidinone intermediate under controlled anhydrous conditions using DMSO as a solvent . Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.2 for key reactants) can minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .

Q. Which analytical techniques confirm structural integrity and purity?

Use a combination of:

  • FTIR : To detect functional groups (e.g., C=O at ~1709 cm⁻¹, C-F stretches at ~1121 cm⁻¹) .
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) resolves aromatic protons (δ 7.26–7.51 ppm) and stereochemistry (e.g., chiral center at δ 5.86 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and fluorinated aryl carbons .
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification .

Q. How can solubility profiles in biologically relevant solvents be determined?

Employ the shake-flask method: Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid. Measure saturation solubility via UV-Vis spectroscopy at λmax ~260–300 nm (adjusted for fluorinated aromatic systems) . For logP estimation, use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What stability studies are essential for long-term storage?

Conduct accelerated degradation studies under:

  • Thermal stress : 40–60°C for 4 weeks.
  • Photolytic stress : UV light (320–400 nm) for 48 hours. Monitor degradation via TLC or UPLC, noting hydrolytic cleavage of the prop-2-enoic acid moiety or oxidation of the tetrahydropyridoindole ring .

Q. How to validate fluorination efficiency in the final product?

Use ¹⁹F NMR (376 MHz, DMSO-d₆) to confirm fluorine incorporation. Peaks for difluorophenyl groups typically appear at δ -110 to -120 ppm. X-ray crystallography (if crystals are obtainable) resolves spatial orientation of fluorine atoms .

Advanced Questions

Q. How to resolve contradictions in NMR data for stereoisomers?

Apply 2D NMR techniques:

  • NOESY : Identifies spatial proximity of protons (e.g., methyl group at δ 1.2 ppm and aromatic protons).
  • HSQC/TOCSY : Correlates ¹H-¹³C couplings and spin systems to distinguish diastereomers . Computational tools (e.g., DFT-based chemical shift prediction) can validate assignments .

Q. What in silico methods predict binding affinity to kinase targets?

Combine:

  • Molecular docking (AutoDock Vina) : Use crystal structures of analogous targets (e.g., PDB: 4XCP) to model interactions with the difluorophenyl and prop-2-enoic acid moieties.
  • MD simulations (GROMACS) : Assess binding stability (20 ns trajectories) and hydrogen-bond occupancy with catalytic lysine residues .

Q. How to design SAR studies targeting the fluorine substituents?

Synthesize analogs with:

  • Fluorine removal : Replace difluorophenyl with hydroxyphenyl to assess hydrophobicity.
  • Positional isomers : Shift fluorine to meta/para positions. Test inhibitory activity in kinase assays (IC₅₀ measurements) and correlate with computed electrostatic potential maps (Gaussian 09) .

Q. What strategies mitigate aggregation-induced artifacts in bioassays?

  • Dynamic Light Scattering (DLS) : Confirm monodisperse solutions (PDI <0.3).
  • Additives : Include 0.01% Tween-20 or 5% PEG-8000 to prevent aggregation.
  • Critical Micelle Concentration (CMC) : Determine via pyrene fluorescence to avoid false positives .

Q. How to address discrepancies between computational and experimental logP values?

Reconcile data by:

  • Experimental validation : Use the shake-flask method with octanol/water partitioning.
  • Software calibration : Adjust atomic contribution parameters in ChemAxon or ACD/Labs based on empirical data for fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.